Ethanamine, 2,2-dimethoxy-N,N-dimethyl-

Photoredox Catalysis Synthetic Methodology Green Chemistry

Versatile pharmaceutical intermediate featuring a protected aldehyde and nucleophilic dimethylamino group. Serves as a safer CO surrogate in photoredox catalysis, eliminating high-pressure gas handling (45-85% yields). Also used for cationic surface functionalization in enzyme immobilization. • Purity: ≥98% (GC/T), minimizing side reactions in moisture-sensitive syntheses. • Lower boiling point (64°C) vs. diethyl analog simplifies removal and workup. • Bulk quantities available; long-term storage stability reduces supply chain risk.

Molecular Formula C6H15NO2
Molecular Weight 133.19 g/mol
CAS No. 38711-20-5
Cat. No. B1581287
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthanamine, 2,2-dimethoxy-N,N-dimethyl-
CAS38711-20-5
Molecular FormulaC6H15NO2
Molecular Weight133.19 g/mol
Structural Identifiers
SMILESCN(C)CC(OC)OC
InChIInChI=1S/C6H15NO2/c1-7(2)5-6(8-3)9-4/h6H,5H2,1-4H3
InChIKeyHUYAEQCJNXODLQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 ml / 25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,2-Dimethoxy-N,N-dimethylethanamine Procurement Guide


Ethanamine, 2,2-dimethoxy-N,N-dimethyl- (CAS 38711-20-5), also known as dimethylaminoacetaldehyde dimethyl acetal, is a tertiary amine acetal with the molecular formula C₆H₁₅NO₂ and a molecular weight of 133.19 g/mol [1]. It is a colorless to pale-yellow liquid that functions as a versatile intermediate in organic synthesis and as a functionalizing agent in surface modification applications [2]. Unlike many simpler amine acetals, this compound features a unique combination of a nucleophilic dimethylamino group and a protected aldehyde moiety, enabling its use in both conventional synthetic transformations and emerging photoredox catalytic applications.

Versatile intermediate for organic synthesis and heterocyclic modulator preparation
Functionalizing agent for surface modification and enzyme immobilization
CO surrogate in photoredox/nickel dual catalysis under mild visible light

Quality & Performance Variables for 2,2-Dimethoxy-N,N-dimethylethanamine


While CAS 38711-20-5 uniquely identifies the chemical structure, not all commercial sources of 2,2-dimethoxy-N,N-dimethylethanamine are equivalent for advanced research applications. Purity levels typically range from ≥95% to ≥98% , and the presence of trace moisture or acidic impurities can significantly impact its performance in moisture-sensitive or acid-sensitive reactions. Furthermore, the compound's demonstrated utility as a CO surrogate in photoredox catalysis and as a surface-modifying agent in enzyme immobilization hinges on its high chemical fidelity and precise stoichiometric control [1]. Substituting with a lower-purity grade or a seemingly analogous compound like the diethyl acetal may compromise reaction yields, introduce unwanted side products, or alter the critical molecular length and hydrophobicity required for specific surface modification outcomes.

Purity grade variation and trace moisture may impact moisture/acid-sensitive reactions
Diethyl acetal analog differs in chain length and hydrophobicity, altering surface modification outcomes
Lower-purity or analog substitution may compromise yield in CO-surrogate formylation

2,2-Dimethoxy-N,N-dimethylethanamine Performance Data


CO-Free Formylation Advantage

2,2-Dimethoxy-N,N-dimethylethanamine serves as an effective CO source in a dual photoredox/nickel catalyzed formylation of aryl bromides, delivering a series of aromatic aldehydes in moderate to good yields (45-85% across a broad substrate scope) [1]. This synthetic protocol directly obviates the use of toxic carbon monoxide gas and stoichiometric reductants required in traditional reductive carbonylation processes, thereby simplifying experimental setup and enhancing laboratory safety.

CO-Free Formylation
Head-to-head
Target: Aryl aldehydes 45-85% yield, no CO gas, no stoichiometric reductants
Baseline: Traditional CO gas carbonylation with silanes/boranes
Supports safer synthetic protocol with reduced operational hazards
Visible-light photoredox/nickel dual catalysis
Photoredox Catalysis Synthetic Methodology Green Chemistry

Enzyme Immobilization Performance vs APA

In a comparative study of aminoacetal-modified poly(ethylene-vinyl alcohol) membranes for invertase immobilization, 2-dimethylaminoacetaldehyde dimethylacetal (AAA, the target compound) was directly compared with 3-(N,N-dimethylamino-n-propanediamine) propionaldehyde dimethylacetal (APA), which possesses a longer molecular spacer [1]. The apparent Michaelis constant (Km) was smaller for invertase immobilized via APA than via AAA, indicating that the longer spacer length provided by APA enhances substrate affinity relative to AAA [1].

Enzyme Immobilization Km
Head-to-head
Km (AAA) > Km (APA)
Shorter spacer yields lower substrate affinity, enabling kinetic tuning
Invertase on PE-VA hollow fiber, sucrose substrate
Enzyme Immobilization Biocatalysis Surface Modification

Cost & Stability vs Diethyl Acetal

A patent analysis for the preparation of the anticancer drug afatinib highlights a critical comparative disadvantage of the diethyl acetal analog. The patent states that 'dimethylaminoacetaldehyde diethyl acetal used in this process are relatively expensive and easy to be oxidized and degraded. They are difficult to store for a long time, which is not conducive to industrial production' [1]. This implies that the corresponding dimethyl acetal (the target compound) offers superior cost-effectiveness and shelf stability.

Cost & Stability vs Diethyl Acetal
Class-level
Diethyl acetal reported as more expensive and prone to oxidation/degradation
Dimethyl acetal may offer superior cost-effectiveness and storage stability
Patent-based qualitative comparison, data to verify
Pharmaceutical Process Chemistry Cost Efficiency Chemical Stability

Lower Boiling Point Advantage Over Diethyl Acetal

A comparison of basic physical properties reveals a significant difference in boiling points: 2,2-dimethoxy-N,N-dimethylethanamine has a reported boiling point of 64 °C [1] or 81 °C at 112 mmHg , while its diethyl acetal analog (CAS 3616-56-6) has a boiling point of 170 °C at 760 mmHg . The substantially lower boiling point of the dimethyl acetal facilitates easier removal of excess reagent or purification by distillation under milder conditions.

Boiling Point Advantage
Context-dependent
Dimethyl acetal bp ≈64–81 °C; diethyl acetal bp 170 °C
Facilitates distillation and solvent removal under milder conditions
Reported physical property, may simplify purification workflows
Physical Properties Purification Synthetic Handling

Key Applications for 2,2-Dimethoxy-N,N-dimethylethanamine


Photoredox Formylation as CO Surrogate

In laboratories seeking to implement greener and safer aldehyde synthesis, this compound is a proven CO source that eliminates the need for high-pressure CO gas. The method delivers aromatic aldehydes in 45-85% yield across diverse aryl bromide substrates under mild visible light conditions [1]. This application is ideal for medicinal chemistry and pharmaceutical analogue synthesis where operational safety and functional group tolerance are paramount.

Membrane Functionalization for Biocatalyst Immobilization

The compound acts as an effective aminoacetalization agent to introduce cationic dimethylamino groups onto poly(ethylene-vinyl alcohol) hollow fiber surfaces, enabling ionic immobilization of enzymes like invertase [1]. In comparative studies, the shorter molecular length of this dimethyl acetal spacer results in a higher apparent Km for the immobilized enzyme relative to longer-chain aminoacetals, providing a tunable parameter for optimizing biocatalytic reactor design [2].

Pharmaceutical Intermediate Synthesis

Based on patent evidence indicating the higher cost and oxidative instability of the diethyl acetal analog [1], procurement of the dimethyl acetal is strategically advantageous for large-scale pharmaceutical process development. It serves as a key building block in the synthesis of heterocyclic modulators and other active pharmaceutical ingredients (APIs), where long-term storage stability and raw material cost are critical factors.

Organic Synthesis with Facile Purification

With a boiling point significantly lower than its diethyl counterpart (64 °C vs. 170 °C), this dimethyl acetal is preferable in synthetic sequences where excess reagent must be removed via distillation or where volatile byproducts are desired. This property simplifies workup procedures and reduces the risk of thermal decomposition of sensitive intermediates [1].

Application
Selection Property
Validation Focus
Photoredox formylation research
CO-surrogate synthetic protocol
Aryl bromide substrate scope, yield reproducibility
Enzyme immobilization studies
Aminoacetalization agent for cationic surface modification
Immobilized enzyme kinetic tuning (Km)
API intermediate synthesis
Cost-effective, storage-stable dimethyl acetal
Long-term stability, impurity control
Synthetic sequences requiring distillation
Low boiling point for facile removal
Distillation efficiency, thermal decomposition risk

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
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